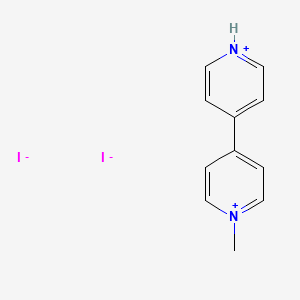
4,4'-Bipyridinium, 1-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bipyridinium, 1-methyl-, iodide is a chemical compound with the molecular formula C11H12IN2. It is a derivative of bipyridine, where one of the nitrogen atoms is methylated and the compound is paired with an iodide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-methyl-, iodide typically involves the methylation of 4,4’-bipyridine. One common method is to react 4,4’-bipyridine with methyl iodide in an organic solvent such as acetonitrile or acetone. The reaction is usually carried out under reflux conditions to ensure complete methylation. The general reaction can be represented as:
4,4’-Bipyridine+Methyl Iodide→4,4’-Bipyridinium, 1-methyl-, iodide
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bipyridinium, 1-methyl-, iodide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bipyridinium, 1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products Formed
Oxidation: Oxidized bipyridinium derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Bipyridinium salts with different anions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,4’-Bipyridinium, 1-methyl-, iodide is
Propiedades
Fórmula molecular |
C11H12I2N2 |
|---|---|
Peso molecular |
426.03 g/mol |
Nombre IUPAC |
1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C11H11N2.2HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
PQLKOZBCZLZYCN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)

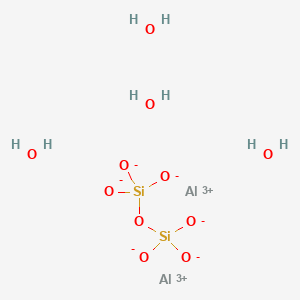


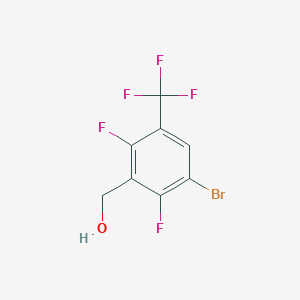
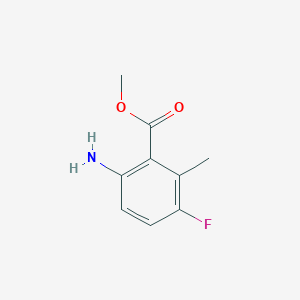
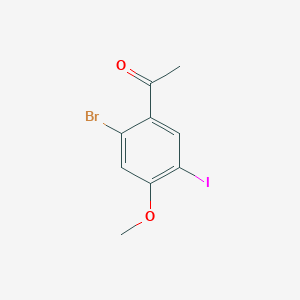
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
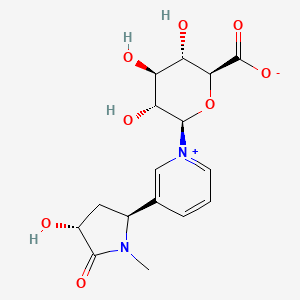

![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
